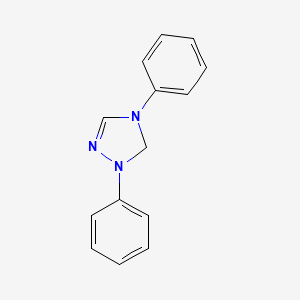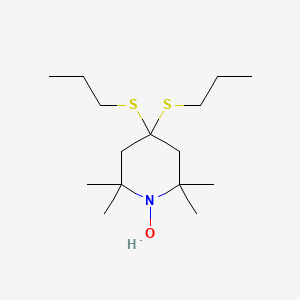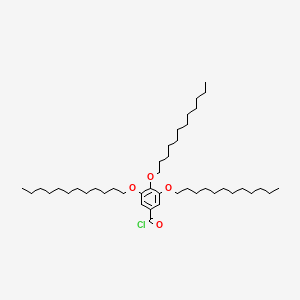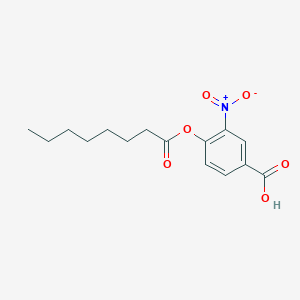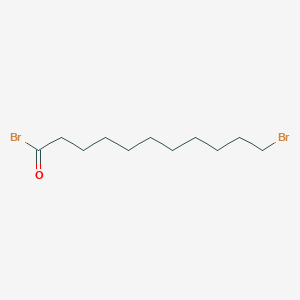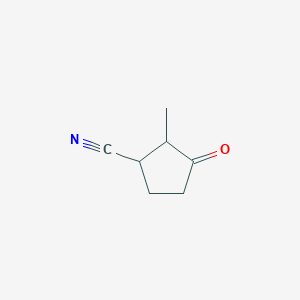
2-Methyl-3-oxocyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxocyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H9NO It is a derivative of cyclopentane, featuring a nitrile group (-CN) and a ketone group (C=O) on the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylcyclopentanone with cyanide sources under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the cyanide ion on the carbonyl carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3-oxocyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Ammonia (NH3) or primary amines in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Primary amines.
Substitution: Amides or substituted nitriles.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxocyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carbonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydride ions. In substitution reactions, the nitrile group acts as a nucleophile, attacking electrophilic centers to form new bonds. The molecular targets and pathways involved vary based on the specific chemical context.
Comparación Con Compuestos Similares
2-Oxocyclopentane-1-carbonitrile: Similar structure but lacks the methyl group.
3-Oxo-1-cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2-Methyl-3-oxocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Methyl-3-oxocyclopentane-1-carbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclopentane ring, which allows it to participate in a diverse range of chemical reactions. The methyl group also adds steric and electronic effects that can influence its reactivity compared to similar compounds.
Propiedades
Número CAS |
112496-86-3 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
2-methyl-3-oxocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-6(4-8)2-3-7(5)9/h5-6H,2-3H2,1H3 |
Clave InChI |
KMIJANDKRWVKHE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCC1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


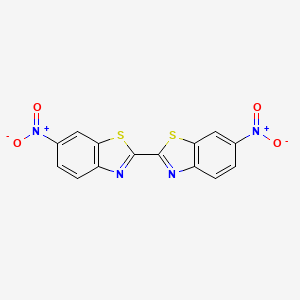
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
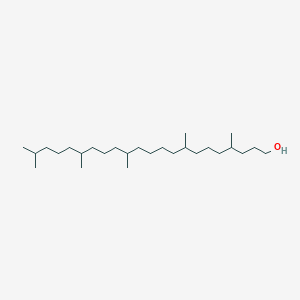
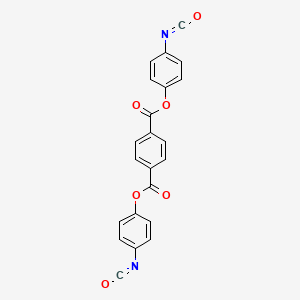
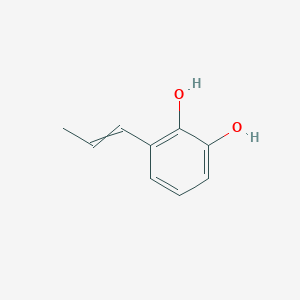
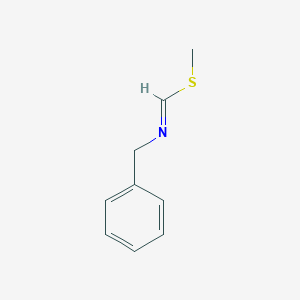
![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
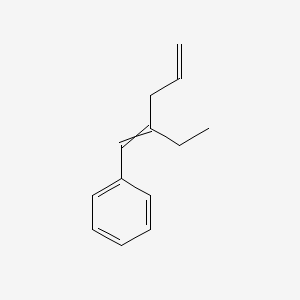
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
